molecular formula C14H19ClN2O B13740075 1,2,3,4,5,6-Hexahydro-10-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride CAS No. 15923-43-0

1,2,3,4,5,6-Hexahydro-10-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride

Cat. No.: B13740075
CAS No.: 15923-43-0
M. Wt: 266.76 g/mol
InChI Key: JXLOGCMUMUYIJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexahydro-10-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone is reacted with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields a tricyclic indole, which after several steps, forms the desired azepinoindole .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexahydro-10-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

1,2,3,4,5,6-Hexahydro-10-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexahydro-10-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

15923-43-0

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

10-methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-6-ium;chloride

InChI

InChI=1S/C14H18N2O.ClH/c1-16-11-7-9-15-8-6-10(11)14-12(16)4-3-5-13(14)17-2;/h3-5,15H,6-9H2,1-2H3;1H

InChI Key

JXLOGCMUMUYIJX-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C2=C(CCNCC2)C3=C1C=CC=C3OC.[Cl-]

Origin of Product

United States

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